molecular formula C20H32O4 B1235491 Prostaglandin C1 CAS No. 35687-86-6

Prostaglandin C1

Cat. No.: B1235491
CAS No.: 35687-86-6
M. Wt: 336.5 g/mol
InChI Key: PUIBPGHAXSCVRF-QHFGJBOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin C1 is a synthetic prostaglandin analog offered as a high-purity chemical reagent for scientific research and development. Prostaglandins are a group of physiologically active lipid compounds with hormone-like effects that are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway . They are not stored in glands but are produced by various cell types to act as autocrine and paracrine messengers, influencing processes in their immediate vicinity . Prostaglandins mediate a wide array of biological functions, including inflammation, smooth muscle contraction and relaxation, and the regulation of blood flow . Research into prostaglandin analogs, such as this compound, is critical for exploring new therapeutic avenues. Specific applications may include its use as a key intermediate in the synthesis of novel prostaglandin prodrugs, as suggested by studies on this compound-aliphatic esters . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic applications, or for any food, drug, or cosmetic purpose .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35687-86-6

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

7-[(1R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-2-en-1-yl]heptanoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-14,17-18,21H,2-11,15H2,1H3,(H,23,24)/b14-12+/t17-,18+/m0/s1

InChI Key

PUIBPGHAXSCVRF-QHFGJBOXSA-N

SMILES

CCCCCC(C=CC1=CCC(=O)C1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C1=CCC(=O)[C@@H]1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1=CCC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Involving the Prostaglandin C1 Position

Strategies for C1-Functionalization in Prostaglandin (B15479496) Synthesis

Functionalization at the C1 position of prostaglandins (B1171923) is a critical aspect of their synthesis and the development of analogs with improved therapeutic profiles. rsc.orgrsc.orggoogle.com These modifications can alter the compound's solubility, stability, and receptor binding affinity.

Formation of C1-Aliphatic Esters

A significant strategy for modifying the C1 position is the formation of aliphatic esters. nih.govacs.org A method has been developed for the synthesis of C1-aliphatic esters of prostaglandins like dinoprost (B1670695) and dinoprostone (B10761402) that avoids the need for protecting the hydroxyl groups. This is achieved by reacting the prostaglandin with an alkyl halide in the presence of the sterically hindered amine N,N-diisopropylethylamine. nih.gov The reaction proceeds efficiently at ambient or slightly elevated temperatures in various solvents. nih.gov

The choice of solvent plays a crucial role in this esterification process. Polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have been found to be strongly catalytic, enabling the synthesis of even sterically hindered esters like tert-butyl esters. nih.gov This method provides a direct route to C1-ester analogs, some of which have demonstrated high bioactivity in assays such as the hamster antifertility test. nih.gov

Esterification of Prostaglandins at the C1 Position
ProstaglandinReagentsKey ConditionsProductReference
Dinoprost/DinoprostoneAlkyl halide, N,N-diisopropylethylamineAmbient or slightly elevated temperature; polar solvents (e.g., DMF, DMSO)C1-aliphatic ester nih.gov

Conversion of C1-Acid to Mixed Anhydrides for Synthetic Manipulations

The carboxylic acid at the C1 position can be converted into a mixed anhydride (B1165640) to facilitate further synthetic transformations. diva-portal.orggoogle.com This "activation" of the carboxyl group makes it more susceptible to nucleophilic attack. For instance, in the synthesis of prostaglandin lactones, the C1-acid is transformed into a mixed anhydride with a good leaving group. diva-portal.org

One common method involves reacting the prostaglandin with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine. diva-portal.org The resulting mixed anhydride can then undergo intramolecular reactions, such as alcoholysis with a free hydroxyl group on the prostaglandin backbone to form a lactone. diva-portal.org For example, reaction with the 9-OH group in the presence of 4-dimethylaminopyridine (B28879) can yield a 1,9-lactone in high yield. diva-portal.org Using benzoyl chloride instead of 2,4,6-trichlorobenzoyl chloride has also been shown to produce the same lactone, albeit in a slightly lower yield. diva-portal.org

Formation of Mixed Anhydrides from Prostaglandin C1-Acid
Starting MaterialReagentBaseIntermediateSubsequent ReactionFinal ProductReference
This compound-acid (with protected 11,15-OH)2,4,6-trichlorobenzoyl chlorideTriethylamineMixed anhydrideIntramolecular alcoholysis with 9-OH group1,9-Lactone diva-portal.org
This compound-acid (with protected 11,15-OH)Benzoyl chlorideTriethylamineMixed anhydrideIntramolecular alcoholysis with 9-OH group1,9-Lactone diva-portal.org

Enantioselective Synthesis Approaches

The development of enantioselective synthesis strategies is crucial for producing specific stereoisomers of prostaglandins, which often exhibit distinct biological activities. researchgate.net Modern synthetic methods aim to control the stereochemistry of the cyclopentane (B165970) ring and its substituents. researchgate.netacs.org

One approach involves the construction of the multiply substituted five-membered ring via a key enyne cycloisomerization reaction, which can achieve excellent selectivity. researchgate.netacs.org Another critical step is the installation of the chiral center on the prostaglandin scaffold, which has been accomplished using asymmetric hydrogenation methods, yielding high enantiomeric excess. researchgate.net These strategies allow for the divergent synthesis of a variety of prostaglandins from versatile common intermediates. researchgate.net Chemoenzymatic methods, utilizing enzymes like Baeyer–Villiger monooxygenases and ketoreductases, have also been employed to establish the critical stereochemical configurations under mild conditions. rsc.orgnih.gov

Utility of Lactones in Prostaglandin Synthesis, particularly 1,15-Lactones

Lactones are important intermediates and final products in the synthesis of prostaglandins and their analogs. diva-portal.orgmdpi.comnih.gov Internal lactonization between the C1 carboxylic acid and a hydroxyl group on the prostaglandin structure, such as the one at C15, can be achieved through various methods. diva-portal.orgmdpi.com

The Corey-Nicolaou macrolactonization procedure is a classic method for forming prostaglandin lactones. diva-portal.orgmdpi.com This "double activation" process involves the reaction of the C1 acid with a secondary alcohol at position 15 (or 9) using triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide. diva-portal.orgmdpi.com To selectively form the 1,15-lactone, other hydroxyl groups on the molecule, such as the one at C9, are typically protected. diva-portal.orgmdpi.com These 1,15-lactones are of interest as they can serve as prodrugs, releasing the active hydroxy acid upon in vivo enzymatic hydrolysis. nih.gov The relative ease of hydrolysis of these lactones often correlates with their biological activity. nih.gov

Development of Prostaglandin Prodrugs at the C1 Position

Modification of the C1 carboxylic acid is a common strategy in the development of prostaglandin prodrugs. nih.goventokey.comnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. nih.govorientjchem.orgresearchgate.net This approach can improve a drug's physicochemical and pharmacokinetic properties, such as its stability, solubility, and absorption. nih.govorientjchem.org

Esterification of the C1 carboxylic acid to form aliphatic esters is a prime example of prostaglandin prodrug development. nih.goventokey.com For instance, the isopropyl ester of PGF2α was developed to be administered at a lower concentration, thereby reducing side effects. entokey.com This ester prodrug is converted to the active free acid by esterases in the cornea. entokey.com Similarly, latanoprost (B1674536) and travoprost (B1681362) are isopropyl ester prodrugs that are hydrolyzed to their biologically active carboxylic acids. entokey.com Another modification at the C1 position involves the formation of an amide, as seen in bimatoprost, which is considered an amide prodrug of its free acid. entokey.com

Research Applications and Experimental Models

In Vitro Studies on Prostaglandin (B15479496) Synthesis and Metabolism

The in vitro study of prostanoids, a class of lipids including prostaglandins (B1171923), is fundamental to understanding their physiological and pathological roles. Prostanoids are biologically active lipids generated from arachidonic acid (AA). nih.gov The synthesis process is initiated by the conversion of AA into an unstable intermediate, prostaglandin H2 (PGH2), a reaction catalyzed by cyclooxygenase (COX) enzymes, also known as PGH synthases. nih.govnih.gov There are two primary isoforms of this enzyme, the constitutively expressed COX-1 and the inducible COX-2. nih.gov

From PGH2, specific synthases produce the various types of prostaglandins. For example, prostaglandin E synthase (PGES) converts PGH2 into prostaglandin E2 (PGE2). pnas.org In vitro models have been crucial in elucidating these pathways. Studies using human A549 lung carcinoma cells, for instance, have demonstrated that the expression of microsomal PGE synthase can be induced by the pro-inflammatory cytokine IL-1β, leading to increased PGE2 production. pnas.org

The metabolism and inactivation of prostaglandins are also studied extensively in vitro. Prostaglandin dehydrogenase (PGDH) is a key enzyme that catabolizes and inactivates prostaglandins by converting them into 15-keto compounds, which are biologically inert. researchgate.net This metabolic activity is critical for controlling the local concentration of active prostaglandins within tissues. researchgate.net Studies using perfused rabbit aortas have shown that the synthesis of prostaglandins like prostacyclin (PGI2) is tightly regulated, and the enzymes involved, such as cyclooxygenase and prostacyclin synthetase, can be inactivated during the process of arachidonic acid metabolism. jci.org Cell culture systems, such as those using human keratinocytes, have been employed to investigate how endogenous prostaglandin synthesis relates to cellular processes like proliferation. jci.org These models show that nonconfluent, proliferating cultures synthesize significantly more PGE2 than confluent, static cultures, suggesting that PGE2 acts as a growth-promoting factor. jci.org

Conjugate Drug Development for Targeted Prostanoid Delivery (e.g., C1 conjugate delivering EP4 agonist)

A significant area of research has been the development of conjugate drugs for the targeted delivery of prostanoids, aiming to enhance therapeutic effects at specific sites while minimizing systemic side effects. researchgate.netnih.gov A prime example of this approach is the C1 conjugate, a bone-targeting prodrug designed for conditions like osteoporosis. researchgate.netacs.org

The C1 conjugate chemically links two distinct molecules: a potent and selective synthetic prostanoid EP4 receptor agonist (EP4a) and the bisphosphonate alendronate (ALN), which acts as the bone-targeting moiety. researchgate.netnih.gov These two components are joined by a linker molecule (LK). researchgate.net The rationale behind this design is to utilize the high affinity of alendronate for bone mineral (hydroxyapatite) to deliver the anabolic EP4 agonist directly to the skeleton. mesentech.com

The C1 conjugate is designed as a prodrug, meaning it is inactive until it reaches its target and is cleaved. researchgate.net The chemical groups involved in the conjugation, specifically the C-15 hydroxyl group of the EP4a and the terminal amine group of alendronate, are essential for the biological functions of the respective components. researchgate.net Therefore, the conjugate is not expected to exert its pharmacological effects until in vivo hydrolysis at the bone site releases the active EP4a and ALN molecules. nih.govresearchgate.net This targeted release mechanism is crucial for concentrating the anabolic action of the EP4 agonist within the bone, thereby avoiding the gastrointestinal and hypotensive side effects associated with systemic administration of EP4 agonists like PGE2. acs.org

Evaluation in Preclinical Models

The efficacy of the C1 conjugate has been extensively evaluated in preclinical animal models, particularly the ovariectomized (OVX) rat, which models postmenopausal osteoporosis. nih.govresearchgate.net In these studies, rats are surgically ovariectomized to induce bone loss, and after a period of established osteopenia, they are treated with the C1 conjugate. nih.gov

Results from these preclinical trials have demonstrated the significant anabolic effects of the C1 conjugate. researchgate.net Weekly administration of the C1 conjugate was found to dose-dependently increase trabecular bone volume in the lumbar vertebrae, effectively reversing the bone loss induced by ovariectomy. nih.govresearchgate.net Furthermore, treatment with a high dose of C1 led to significant improvements in the mechanical strength and load-bearing capabilities of the vertebrae. nih.govnih.gov

Comparative studies have highlighted the importance of the conjugate's specific chemical structure. Another conjugate, C2, which differs from C1 only by the absence of a short linker molecule, showed minimal anabolic effects on bone in the same OVX rat model. nih.govmesentech.com This finding underscores that the conjugation itself, and specifically the presence of the linker in C1, is crucial for the drug's anabolic efficacy. nih.govmesentech.com The anabolic potency of the C1 conjugate was also found to be much higher compared to prostaglandin E2 (PGE2), which is attributed to the greater efficacy of the synthetic EP4a at its receptor, the direct delivery to bone, and the longer metabolic half-life of the EP4a compared to PGE2. researchgate.net

Preclinical ModelTreatment GroupKey FindingsSource
Ovariectomized (OVX) RatC1 Conjugate (High Dose)Significantly increased vertebral bone mineral density (vBMD) and trabecular bone volume. Improved vertebral mechanical strength and load-bearing ability. nih.govresearchgate.netnih.gov
Ovariectomized (OVX) RatC1 Conjugate (Low Dose)Dose-dependently increased bone volume, partially reversing OVX-induced bone loss. researchgate.net
Ovariectomized (OVX) RatC2 ConjugateMinimal anabolic effects on cortical and trabecular bone; did not significantly improve vertebral BMD or mechanical properties compared to OVX controls. nih.govmesentech.com
Ovariectomized (OVX) RatUnconjugated ALN + EP4a MixtureDid not show the significant anabolic effects observed with the C1 conjugate, highlighting the importance of the conjugation for efficacy. nih.gov

Future Directions and Unresolved Questions

Elucidation of Less Understood Prostaglandin (B15479496) Derivatives and their Roles

While major prostaglandins (B1171923) like PGE2 and PGF2α have been studied extensively, a multitude of other derivatives exist whose physiological and pathological roles remain poorly defined. Future research is poised to uncover the functions of these molecules, potentially revealing new therapeutic targets.

Cyclopentenone Prostaglandins (cyPGs): This class includes Prostaglandin A1 (PGA1), the direct precursor to Prostaglandin C1, as well as PGA2 and PGJ2. frontiersin.orgwikipedia.org These molecules are recognized as essential regulators of inflammation, cell proliferation, and apoptosis. frontiersin.org For instance, certain cyPG derivatives have demonstrated antitumor activity by modulating genes associated with cell cycle arrest. frontiersin.org A novel derivative, J11-C1, has been identified as a potential inhibitor of Sirtuin SIRT1, a class III histone deacetylase implicated in cancer, highlighting the therapeutic potential that may be found in these less-studied compounds. frontiersin.org

Prostaglandin Lactones: The synthesis of prostaglandin lactones, where the C1 carboxylic acid forms a macrocyclic ester with a hydroxyl group at the C9, C11, or C15 position, represents a significant area of chemical and biological interest. diva-portal.org In many instances, these synthetic 1,9-, 1,11-, or 1,15-lactones have been found to be more potent prodrugs than their parent prostaglandin acids. diva-portal.org The discovery of natural prostaglandin lactones in marine molluscs has further spurred research into their synthesis and biological purpose. diva-portal.org

Prostaglandin B1 Oligomers: Prostaglandin B1 (PGB1) is a non-enzymatic dehydration product of PGE1. caymanchem.com Oligomeric forms of PGB1 have been shown to possess unique biological activities, including antioxidant and calcium ionophore capabilities, which are distinct from the classical receptor-mediated actions of primary prostaglandins. caymanchem.com

Prostamides: This group of compounds consists of prostaglandin ethanolamides, where the C1 carboxylic acid is replaced by an amide linkage. These C1-amide agonists activate a distinct set of receptors, and the study of their signaling pathways is a growing area of research. guidetopharmacology.org

A summary of these derivatives and their emerging roles is presented below.

Derivative ClassExample(s)Known / Emerging RolesCitation(s)
Cyclopentenone ProstaglandinsPGA1, PGJ2, J11-C1Regulation of inflammation, cell proliferation, apoptosis; potential anticancer activity via SIRT1 inhibition. frontiersin.org
Prostaglandin Lactones1,15-PGF2α lactoneAct as prodrugs with potentially enhanced biological activity compared to the parent compound. diva-portal.org
Prostaglandin OligomersPGB1 oligomersExhibit antioxidant and calcium ionophore activity. caymanchem.com
ProstamidesProstaglandin F2α ethanolamideActivate a unique class of prostamide receptors, distinct from classical prostanoid receptors. guidetopharmacology.org

Advanced Synthetic Methodologies for Precise C1-Modifications

The modification of the C1 carboxyl group of prostaglandins is a critical strategy for developing analogs with improved stability, bioavailability, and targeted activity. Future advancements in synthetic chemistry are crucial for the precise and efficient creation of these modified compounds.

One notable advancement was the development of a method for synthesizing C1-aliphatic esters of prostaglandins such as dinoprost (B1670695) (PGF2α) and dinoprostone (B10761402) (PGE2) without the need for protecting the hydroxyl groups on the molecule. nih.gov This technique involves the reaction of the prostaglandin with an alkyl halide in the presence of a sterically hindered amine, N,N-diisopropylethylamine. nih.gov The use of polar solvents like dimethylformamide was found to catalyze the reaction, enabling the synthesis of even bulky esters. nih.gov This approach streamlines the synthetic process, avoiding multiple protection and deprotection steps.

Further sophisticated methodologies include:

Macrolactonization: As mentioned previously, the formation of large lactone rings by intramolecular esterification between the C1-acid and a distal hydroxyl group is a key C1-modification strategy. diva-portal.org This can be achieved using reagents like triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide. diva-portal.org

Metathesis Reactions: Modern organometallic catalysis, particularly olefin metathesis, has been applied to the synthesis of prostaglandins and their analogs. google.comgoogle.com These powerful reactions allow for significant structural modifications, including the replacement of the C1 carboxylic acid group with various derivatives such as esters, amides, and thioesters. google.comgoogle.com

Synthetic MethodologyDescriptionKey AdvantageCitation(s)
Direct C1-EsterificationReaction of a prostaglandin with an alkyl halide using a sterically hindered amine base.Avoids the need for hydroxyl protecting groups, simplifying the synthesis. nih.gov
MacrolactonizationIntramolecular reaction of the C1-carboxyl group with a hydroxyl group on the prostaglandin skeleton to form a large ring.Creates prodrugs (lactones) with potentially altered biological activity and pharmacokinetic profiles. diva-portal.org
MetathesisUse of metal-catalyzed reactions to build or modify the prostaglandin skeleton.Allows for diverse and complex modifications, including replacement of the C1-acid with other functional groups. google.comgoogle.com

Deeper Understanding of AKR1C1 and Other Enzymes in Prostanoid Pathways

The aldo-keto reductase (AKR) 1C subfamily, comprising enzymes AKR1C1, AKR1C2, AKR1C3, and AKR1C4, are well-established as critical regulators of steroid hormones. oup.comfrontiersin.org They function as hydroxysteroid dehydrogenases (HSDs) that interconvert potent steroid hormones with their inactive metabolites, thereby controlling ligand availability for nuclear receptors. oup.com For example, AKR1C1 inactivates progesterone (B1679170), while AKR1C2 catabolizes 5α-dihydrotestosterone (DHT). oup.com

However, a crucial and less-understood future direction is the elucidation of their role in prostanoid metabolism. Emerging evidence indicates that these enzymes have a dual function, also participating in the synthesis and modification of prostaglandins.

AKR1C1: This enzyme is directly involved in the synthesis of prostaglandins in humans. mdpi.com Specifically, AKR1C1 promotes the synthesis of PGF2α, and a loss-of-function mutation in the AKR1C1 gene could lead to lower levels of this prostaglandin. mdpi.com This has been suggested as a potential mechanism in the pathophysiology of lipedema, where lower PGF2α might result in increased adipogenesis. mdpi.com

AKR1C3: This isoform possesses prostaglandin F synthase activity, converting PGH2 to PGF2α. researchgate.net It also acts as a PGD2 reductase, converting PGD2 to 9α,11β-PGF2. researchgate.net This function is particularly relevant in the timing of parturition, where the production of PGF isomers by AKR1C3 contributes to the initiation of labor. researchgate.net

AKR1B1: Like AKR1C3, this enzyme can also reduce PGH2 to PGF2α, contributing to the pool of contractile prostanoids. researchgate.net

A deeper understanding of how the AKR1C enzymes balance their dual roles in steroid and prostanoid metabolism is a significant unresolved question. The expression and activity of these enzymes in specific tissues could simultaneously influence signaling through both pathways, with profound physiological consequences. For instance, in the context of childbirth, AKR1C enzymes may stimulate contractions by both eliminating the pregnancy-maintaining hormone progesterone and by producing contractile prostaglandins. researchgate.net Future research must unravel the substrate specificity, regulatory mechanisms, and tissue-specific functions of these enzymes with respect to both steroid and prostanoid ligands.

EnzymeSteroid Substrates/FunctionProstanoid Substrates/FunctionPathophysiological RelevanceCitation(s)
AKR1C1 Inactivates progesterone; Converts DHT to 3β-androstanediol.Promotes the synthesis of Prostaglandin F2α (PGF2α).Lipedema, Prostate Cancer. oup.commdpi.combham.ac.uk
AKR1C2 Inactivates DHT to 3α-androstanediol.Role in prostanoid metabolism is less defined than other isoforms.Prostate Cancer. oup.comfrontiersin.orgbham.ac.uk
AKR1C3 Synthesizes testosterone (B1683101) from androstenedione.Converts PGH2 to PGF2α; Converts PGD2 to 9α,11β-PGF2.Parturition, Leukemia, Prostate Cancer. researchgate.netbham.ac.uk
AKR1B1 Not primarily a steroid-metabolizing enzyme.Converts PGH2 to PGF2α.Parturition. researchgate.net

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Prostaglandin C1 to ensure reproducibility?

  • Methodological Answer: Synthesis should follow validated protocols with detailed documentation of reaction conditions (e.g., temperature, catalysts, purification steps). Characterization requires multiple orthogonal techniques:

  • HPLC for purity assessment (>95% threshold recommended) .
  • NMR (¹H and ¹³C) and mass spectrometry for structural confirmation .
  • Reference standards from peer-reviewed studies should be used for comparative analysis .
    • Key Considerations: Preclinical reporting guidelines (e.g., NIH standards) must be followed for transparency .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for low-concentration detection in plasma or tissue .
  • Validation parameters (e.g., linearity, limit of detection, recovery rates) must align with FDA/EMA guidelines .
  • Internal standards (e.g., deuterated analogs) mitigate matrix effects .
    • Pitfalls to Avoid: Overreliance on single-replicate measurements; statistical power analysis should guide sample size .

Q. How can researchers assess this compound stability under physiological conditions?

  • Methodological Answer:

  • pH-dependent degradation studies (e.g., simulated gastric fluid vs. plasma) with time-course sampling .
  • Temperature-controlled incubations (4°C, 25°C, 37°C) to model storage and in vivo environments .
  • Data Reporting: Degradation products must be identified via LC-MS, and half-life calculations should use nonlinear regression models .

Advanced Research Questions

Q. How should conflicting data on this compound’s biological activity be resolved in meta-analyses?

  • Methodological Answer:

  • Network meta-analysis (NMA) frameworks (e.g., PALM method) can compare multiple studies simultaneously, adjusting for covariates like dosage and model systems .
  • Sensitivity analyses should test for publication bias or heterogeneity (e.g., I² statistic) .
  • FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help refine hypotheses to address contradictions .

Q. What criteria should guide the selection of in vivo vs. in vitro models for studying this compound’s pharmacological effects?

  • Methodological Answer:

  • In vitro models (e.g., cell lines with COX-1/COX-2 expression) are ideal for mechanistic studies but require validation via knockdown/knockout experiments .
  • In vivo models (e.g., rodent inflammation assays) must adhere to ethical guidelines (e.g., 3Rs: Replacement, Reduction, Refinement) and report attrition rates .
  • Integrated PECO framework (Population, Exposure, Comparator, Outcome) ensures translational relevance .

Q. How can researchers elucidate this compound’s interaction with non-canonical signaling pathways?

  • Methodological Answer:

  • CRISPR-Cas9 screens or siRNA libraries identify novel targets in pathways like NF-κB or MAPK .
  • Dose-response experiments with pathway-specific inhibitors (e.g., IKK inhibitors for NF-κB) validate findings .
  • Data Integration: Multi-omics approaches (transcriptomics, proteomics) contextualize interactions beyond single-molecule assays .

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